(-)-Noformicin
Description
Structure
3D Structure
Properties
CAS No. |
150282-97-6 |
|---|---|
Molecular Formula |
C8H15N5O |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
(2R)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m1/s1 |
InChI Key |
QGFXBZOMUMWGII-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC(=N[C@H]1C(=O)NCCC(=N)N)N |
Canonical SMILES |
C1CC(=NC1C(=O)NCCC(=N)N)N |
Origin of Product |
United States |
Discovery and Isolation Methodologies in Noformicin Research
Identification from Natural Sources
The journey to understanding (-)-Noformicin begins with its identification from the natural world. Researchers have traced its origins to specific microbial and endophytic sources.
Microbial Origin Research
Initial research identified the bacterium Psychrobacter faecalis as a producer of this compound. frontiersin.orgdntb.gov.uavit.ac.inglobalauthorid.com This discovery was significant as it pinpointed a specific microbial source for the compound, paving the way for further investigation into its biosynthesis and production. The isolation of this compound from this bacterium highlights the vast potential of microbial natural products in drug discovery. helmholtz-hips.deresearchgate.net
Endophytic Association Studies
Further studies revealed that Psychrobacter faecalis, the bacterium responsible for producing this compound, is an endophyte. frontiersin.orgdntb.gov.uavit.ac.inglobalauthorid.com It was found residing within the tissues of the star fruit plant, Averrhoa carambola. frontiersin.orgdntb.gov.uavit.ac.inglobalauthorid.com Endophytes are microorganisms that live within a plant for at least part of their life cycle without causing apparent disease. nih.govnih.gov The symbiotic relationship between the endophyte and the host plant is a burgeoning area of research, as endophytes are known to produce a wide array of bioactive compounds. nih.govfrontiersin.org This endophytic relationship suggests a complex ecological interaction that may influence the production of this compound.
Advanced Isolation Techniques for this compound
The process of isolating a pure compound from a complex natural mixture requires a suite of advanced analytical and chemical techniques. The purification of this compound is no exception, relying on a combination of chromatographic and spectroscopic methods.
Chromatographic Separation Methodologies
Chromatography is a cornerstone of natural product isolation, separating components of a mixture based on their differential distribution between a stationary and a mobile phase. researchgate.netnih.gov In the case of this compound, a multi-step chromatographic approach is often employed.
Vacuum Liquid Chromatography (VLC): This technique is often used as an initial, coarse separation method to fractionate the crude extract from the microbial culture.
Medium Pressure Liquid Chromatography (MPLC): Following VLC, MPLC can be used for further purification of the fractions containing the target compound.
High-Performance Liquid Chromatography (HPLC): As a final polishing step, HPLC is crucial for obtaining highly pure this compound. nih.gov This high-resolution technique separates compounds with great efficiency, yielding a product suitable for structural elucidation and biological testing.
| Chromatographic Technique | Purpose in this compound Isolation |
| Vacuum Liquid Chromatography (VLC) | Initial fractionation of crude extract |
| Medium Pressure Liquid Chromatography (MPLC) | Intermediate purification of fractions |
| High-Performance Liquid Chromatography (HPLC) | Final purification to high purity |
Modern Spectroscopic Techniques for Isolation Support
Spectroscopic techniques are indispensable for identifying and characterizing the isolated compound, confirming its structure and purity. eurekaselect.comresearchgate.netyoutube.com These methods work in concert with chromatographic separations. eurekaselect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, which is fundamental for determining the precise structure of this compound. researchgate.netyoutube.com
Mass Spectrometry (MS): MS is used to determine the molecular weight and molecular formula of the compound. youtube.comyoutube.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying known compounds early in the process, a strategy known as dereplication. researchgate.netacs.org
| Spectroscopic Technique | Role in this compound Research |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the molecule. researchgate.netyoutube.com |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. youtube.comyoutube.com |
| LC-MS | Dereplication and analysis of complex mixtures. researchgate.netacs.org |
Targeted Isolation Strategies in Natural Product Discovery
The search for new natural products like this compound is increasingly guided by targeted isolation strategies. rsc.org These approaches aim to increase the efficiency of discovering novel bioactive compounds. Modern strategies often involve genome mining to identify biosynthetic gene clusters responsible for producing specific types of compounds. acs.orgmdpi.com This allows researchers to predict the production of novel molecules by a particular microorganism before beginning the laborious process of isolation. Another approach is the use of bioactivity-guided fractionation, where extracts are tested for biological activity at each stage of separation, ensuring that the purification process is focused on the most promising compounds. mdpi.com The discovery of this compound likely benefited from such intelligent screening and isolation approaches that prioritize novelty and bioactivity.
Dereplication Strategies in this compound Research
Dereplication is a critical process in natural product research that aims to rapidly identify known compounds in a mixture, thereby avoiding their rediscovery and focusing resources on the isolation and characterization of novel molecules. researchgate.net This early-stage identification is crucial for accelerating drug discovery and other research programs involving natural extracts. nih.gov In the context of this compound research, dereplication strategies are employed to quickly identify this specific antibiotic from complex biological extracts.
A key approach in the dereplication of natural products involves the use of modern analytical techniques to create a chemical profile of an extract. researchgate.net This profile is then compared against established databases of known compounds. The primary methods utilized for this purpose are hyphenated chromatographic and spectroscopic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.org
In a specific study, the bioactive compound this compound was identified from a chloroform (B151607) extract of a fermented endophytic isolate through the use of Gas Chromatography-Mass Spectrometry (GC-MS). colab.ws This technique separates the volatile and semi-volatile compounds in the extract based on their physicochemical properties as they pass through a capillary column. Subsequently, the separated compounds are ionized and fragmented, and the resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification by comparing it to spectral libraries. mdpi.com
The general workflow for such a dereplication process can be summarized as follows:
| Step | Description | Analytical Techniques |
| 1. Extraction | The initial step involves the extraction of metabolites from the source organism, such as an endophytic bacterium. colab.ws | Solvent Extraction |
| 2. Fractionation | The crude extract is often subjected to fractionation to separate compounds based on their polarity, which simplifies the subsequent analysis. colab.ws | Solid Phase Extraction (SPE), Ultra Performance Liquid Chromatography (UPLC) |
| 3. Identification | The fractions are then analyzed to identify the chemical constituents. In the case of this compound, GC-MS was employed for its definitive identification. colab.ws | Gas Chromatography-Mass Spectrometry (GC-MS) |
| 4. Database Comparison | The experimental mass spectrum of the compound of interest is compared with entries in mass spectral databases for confirmation. | NIST, Wiley, or other relevant spectral libraries |
This targeted identification of a known active compound like this compound at an early stage is a prime example of a successful dereplication strategy. It allows researchers to quickly ascertain the presence of a valuable molecule and proceed with targeted research, while avoiding the laborious process of isolating and structurally elucidating a compound that has already been characterized.
Biosynthesis and Bioprocessing Research of Noformicin
Elucidation of Biosynthetic Pathways for (-)-Noformicin
The complete biosynthetic pathway of this compound remains to be fully elucidated. However, initial studies have pointed towards its production by various bacterial strains, suggesting a microbial origin and an enzymatic assembly line for its synthesis.
Enzymatic Investigations of Biosynthetic Steps
Detailed enzymatic studies on the specific biosynthetic steps for this compound are not yet extensively documented in publicly available scientific literature. The biosynthesis of similar complex natural products often involves a series of enzymatic reactions, including tailoring enzymes that modify a core scaffold. mdpi.com For this compound, it is hypothesized that its biosynthesis involves enzymes such as non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), which are common in the production of microbial secondary metabolites. nih.govfrontiersin.org Further research is required to isolate and characterize the specific enzymes responsible for the formation of the pyrrolidine (B122466) ring and the addition of its functional groups.
Genetic Characterization of Biosynthetic Gene Clusters
The genetic blueprint for the biosynthesis of secondary metabolites like this compound is typically encoded in a contiguous set of genes known as a biosynthetic gene cluster (BGC). nih.govnih.gov The identification and characterization of the BGC for this compound are critical steps toward understanding and manipulating its production.
Genomic analysis of producing organisms offers a promising avenue for identifying the putative BGC. For instance, Streptomyces sp. TPP199, a known producer of noformicin (B86930), has been found to possess 54 BGCs in its genome. researchgate.net Another reported producer is the endophyte Psychrobacter faecalis. researchgate.net However, the specific gene cluster responsible for this compound synthesis has not yet been definitively identified and functionally characterized. Future research will likely involve genome mining of these producing strains, followed by gene knockout or heterologous expression experiments to link a specific BGC to this compound production.
Table 1: Known Producers of this compound
| Producing Organism | Reference |
| Streptomyces sp. TPP199 | researchgate.net |
| Psychrobacter faecalis | researchgate.net |
Heterologous Expression and Pathway Engineering for this compound Production
Heterologous expression, the transfer of a BGC from its native producer into a more tractable host organism, is a powerful strategy for improving the production of natural products and for pathway engineering. nih.govnih.gov
Host Strain Selection and Optimization
To date, there are no published reports on the successful heterologous expression of the this compound BGC. The selection of a suitable host strain is a critical factor for the successful production of a target compound. nih.gov Commonly used host strains for the expression of microbial natural product pathways include Escherichia coli and various Streptomyces species, such as Streptomyces coelicolor or Streptomyces lividans. nih.govdntb.gov.ua The optimization of the chosen host would involve strategies to ensure the sufficient supply of precursors and cofactors necessary for the biosynthetic pathway to function efficiently. nih.gov
Metabolic Flux Manipulation Strategies
Metabolic flux analysis is a powerful tool to understand and engineer cellular metabolism to enhance the production of a desired compound. google.com This involves quantifying the rates of metabolic reactions within a cell and identifying potential bottlenecks in precursor supply. nih.gov While the principles of metabolic engineering and flux analysis are well-established, their specific application to optimize this compound production has not been reported. Future efforts in this area would depend on the prior identification and successful heterologous expression of the this compound BGC. Strategies could then be devised to redirect metabolic flux towards the key precursors of the this compound pathway.
Biotransformation Studies for this compound Derivatives
Biotransformation is a process that uses biological systems, such as microorganisms or isolated enzymes, to perform chemical modifications on a specific substrate. This technique can be employed to generate novel derivatives of a lead compound, potentially with improved properties. There are currently no specific studies in the scientific literature describing the use of this compound as a substrate for biotransformation to create new derivatives. General studies on other molecules demonstrate the potential of this approach to diversify natural product structures.
Chemical Synthesis and Derivatization Strategies for Noformicin
Total Synthesis Approaches to (-)-Noformicin
Total synthesis provides a definitive confirmation of a molecule's structure and allows for the production of the compound and its stereoisomers for biological evaluation. openaccessjournals.comnih.gov For a chiral molecule like this compound, achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. researchgate.net For a target like this compound, several modern asymmetric strategies could be employed.
Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands, can influence a reaction to favor the formation of one enantiomer over the other. numberanalytics.com This approach is highly efficient as a small amount of catalyst can generate a large quantity of the desired product.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. The Evans asymmetric aldol (B89426) reaction is a classic example of this approach, which has been used to synthesize antibiotics like (-)-Chloramphenicol. researchgate.net
Kinetic Resolution: This technique involves the differential reaction of a racemic mixture (a 50:50 mix of both enantiomers) with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. This allows for the separation of the unreacted, slower-reacting enantiomer. Such a strategy was pivotal in an improved enantioselective total synthesis of the antibiotic CJ-16,264. nih.govacs.org
An example of a complex, enantioselective synthesis is that of the antibiotic streptothricin (B1209867) F. Its convergent total synthesis involved 35 total steps and relied on fragment couplings to assemble the final molecule, demonstrating a modern approach to constructing complex antimicrobial agents. nih.govsemanticscholar.orgrsc.org
Controlling stereochemistry is a central challenge in natural product synthesis. openaccessjournals.com Beyond establishing the initial chiral centers, subsequent reactions must proceed with high diastereoselectivity to ensure the correct relative configuration of all stereocenters in the final molecule.
Key strategies for stereochemical control include:
Substrate Control: The existing stereocenters in a molecule can direct the approach of reagents in subsequent reactions, leading to the formation of new stereocenters with a specific orientation.
Reagent Control: Using specific reagents or catalysts can override the influence of the substrate to produce a desired stereoisomer. For instance, the choice of Lewis acid in aldol reactions can significantly alter the diastereomeric ratio of the products. researchgate.net
Cyclization Reactions: Intramolecular reactions, such as the Pictet-Spengler reaction or Diels-Alder cycloadditions, are powerful tools for setting multiple stereocenters simultaneously in a predictable manner, guided by the geometric constraints of the transition state. nih.govnih.gov
The synthesis of complex marine natural products often serves as a benchmark for stereochemical control, where comparison of NMR data between synthetic diastereomers and the natural compound is used to confirm the structure. mdpi.com A similar rigorous approach would be necessary to confirm the absolute and relative stereochemistry of a synthetic sample of this compound.
Analog Synthesis and Chemical Modification of the this compound Scaffold
Once a synthetic route is established or if the natural product is available through fermentation, chemical modifications can be made to generate analogues. This process is essential for exploring structure-activity relationships (SAR) and optimizing the compound's properties.
Rational design uses knowledge of a drug's biological target and mechanism of action to design new molecules with improved potency or selectivity. researchgate.netacs.org If the molecular target of this compound, an inhibitor of bacterial protein synthesis, is known in detail, computational methods like molecular docking can predict how modifications to its structure would affect binding. ontosight.ai
Examples of rational design strategies include:
Structural Simplification: Complex natural products can be simplified to smaller, more synthetically accessible fragments that retain the key pharmacophore responsible for biological activity. mdpi.com
Peptide Modification: For peptide-based antimicrobials, amino acid substitutions can enhance activity or stability. acs.orgbohrium.com For example, replacing specific amino acids in the peptide Abaecin led to analogues with potent and broad-spectrum antimicrobial activity. acs.org
Hybridization: Fusing parts of two different active molecules can create a hybrid compound with enhanced or novel properties. bohrium.com
A study on tridecaptin A₁, a lipopeptide antibiotic, used solution NMR data to rationally design new cyclic analogues that retained strong antimicrobial activity while resisting degradation by a specific bacterial enzyme. rsc.org This highlights how understanding a molecule's structure and metabolism can guide the synthesis of improved analogues.
Combinatorial chemistry is a powerful technology for rapidly creating a large number of different but structurally related molecules, known as a library. nih.gov This approach allows for the efficient exploration of the chemical space around a core scaffold like this compound to identify compounds with enhanced activity.
Key aspects of combinatorial chemistry include:
Solid-Phase Synthesis: Molecules are built on a solid support (like a resin bead), which simplifies purification as excess reagents can be washed away after each reaction step.
Split-and-Pool Synthesis: This technique allows for the exponential generation of compounds. A batch of resin beads is split into portions, a different building block is added to each portion, and then the portions are recombined. Repeating this process can generate millions of unique compounds.
Parallel Synthesis: This involves conducting many discrete reactions simultaneously in an array format (e.g., a 96-well plate), allowing for rapid synthesis of a focused library of compounds.
This strategy has been applied to generate libraries based on natural product scaffolds, leading to the discovery of new bioactive agents. scielo.br The manipulation of genes in biosynthetic pathways, known as combinatorial biosynthesis, is another approach to generate novel antibiotic structures. researchgate.net
Modern catalysis offers a vast toolbox for modifying complex molecules with high precision and efficiency. researchgate.net These methods are crucial for both total synthesis and the late-stage functionalization of natural product scaffolds.
Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) are fundamental for forming carbon-carbon bonds, allowing for the attachment of diverse fragments to a core structure.
C-H Activation: This cutting-edge field focuses on directly converting strong carbon-hydrogen bonds into new functional groups, offering a highly efficient way to modify a molecule without requiring pre-functionalized starting materials. beilstein-journals.org
Biocatalysis: The use of enzymes as catalysts (e.g., laccases, sulfotransferases) allows for highly selective transformations under mild, environmentally friendly conditions. nih.govnih.gov These can be used to add specific functional groups to a scaffold, as demonstrated in the derivatization of glycopeptide antibiotics. nih.gov
The table below summarizes some catalyst-mediated reactions that are broadly applicable to the synthesis and derivatization of bioactive scaffolds.
| Catalytic Method | Reaction Type | Potential Application for this compound Scaffold |
| Palladium Catalysis | Cross-Coupling (e.g., Suzuki, Negishi) | Attachment of aryl or alkyl groups to the pyrrole (B145914) ring or side chain. nih.gov |
| Ruthenium/Molybdenum Catalysis | Metathesis (e.g., Ring-Closing) | Formation of cyclic structures if the side chain contains multiple alkenes or alkynes. nih.gov |
| Titanium/Lewis Acid Catalysis | Aldol Reactions | Stereoselective formation of carbon-carbon bonds to build the core structure. researchgate.net |
| Laccase-Mediated Oxidation | Oxidative Coupling | Dimerization or functionalization of phenolic groups, if present in analogues. nih.gov |
| Group 10 Metal Catalysis | C-H Functionalization / Decarbonylation | Direct modification of C-H bonds or conversion of carboxylic acid derivatives. umich.edu |
These advanced synthetic and derivatization strategies provide a roadmap for the chemical synthesis of this compound and the generation of novel analogues. Such efforts are vital for overcoming antibiotic resistance and developing the next generation of anti-infective drugs. nih.gov
Semi-Synthetic Modifications of Naturally Derived this compound
A thorough review of the scientific literature indicates a significant lack of studies focused on the semi-synthetic modification of this compound obtained from natural sources. While the antiviral properties of (DL)-noformicin have been noted, the exploration of its chemical space through derivatization to establish structure-activity relationships (SAR) remains an underdeveloped field of research. researchgate.net The pyrrolidine (B122466) scaffold is a key structural motif in a vast array of pharmacologically active compounds, and numerous methods for its functionalization have been developed. nih.govmdpi.com This allows for a theoretical exploration of potential semi-synthetic pathways applicable to this compound.
The chemical structure of this compound features two primary sites amenable to modification: the secondary amine within the pyrrolidine ring and the hydroxyl group. These functional groups offer opportunities for a variety of chemical transformations to generate a library of derivatives.
Strategies for Modification of the Pyrrolidine Nitrogen:
The secondary amine of the pyrrolidine ring is a nucleophilic center and its basicity is a key characteristic that can be modulated through derivatization. nih.gov
N-Alkylation and N-Arylation: The introduction of alkyl, benzyl, or aryl groups on the nitrogen atom can be achieved through reactions with corresponding halides or via reductive amination. Such modifications can significantly alter the steric bulk and electronic properties of the molecule, which in turn can influence its binding affinity and selectivity for biological targets.
N-Acylation: The reaction of this compound with acyl chlorides, anhydrides, or activated carboxylic acids would yield a series of N-acyl derivatives. This transformation would convert the basic amine into a neutral amide functionality, introducing the potential for new hydrogen bonding interactions and altering the compound's polarity and pharmacokinetic profile.
N-Sulfonylation: The formation of N-sulfonamides can be accomplished by reacting the parent compound with various sulfonyl chlorides. This would introduce a strongly electron-withdrawing group, significantly impacting the nitrogen's properties.
Strategies for Modification of the Hydroxyl Group:
The hydroxyl group provides another handle for chemical modification, allowing for the exploration of its role in biological activity.
O-Acylation (Esterification): Ester derivatives can be prepared by reacting the hydroxyl group with a range of acylating agents. This modification can serve multiple purposes, including the generation of prodrugs that may enhance bioavailability, with the ester linkage being susceptible to enzymatic cleavage in vivo to release the active parent compound.
O-Alkylation (Etherification): The formation of ether derivatives can be achieved through reactions such as the Williamson ether synthesis. This would permanently cap the hydroxyl group, providing valuable insight into its importance for target interaction.
Hypothetical Semi-Synthetic Derivatives of this compound
In the absence of reported experimental data, the following table outlines a series of hypothetical derivatives of this compound. The design of these derivatives is based on established chemical transformations of pyrrolidines and aims to systematically probe the structure-activity relationships of the parent molecule.
| Derivative ID | Proposed Modification | Reagents and Conditions (Hypothetical) | Rationale for Synthesis |
| NF-01 | N-Methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) | To assess the effect of a small alkyl group on the nitrogen's basicity and steric profile. |
| NF-02 | N-Acetylation | Acetic anhydride, Pyridine | To neutralize the nitrogen's basicity and introduce a hydrogen bond acceptor. |
| NF-03 | N-Benzoylation | Benzoyl chloride, Triethylamine | To introduce a bulky aromatic group and explore potential π-stacking interactions. |
| NF-04 | O-Acetylation | Acetic anhydride, DMAP, Dichloromethane | To create a potential prodrug and evaluate the necessity of the free hydroxyl group for activity. |
| NF-05 | N,O-Diacetylation | Acetic anhydride, Pyridine (excess, heat) | To produce a more lipophilic derivative and study the combined effect of modifying both functional groups. |
| NF-06 | N-Phenylsulfonylation | Benzenesulfonyl chloride, Pyridine | To investigate the impact of a strongly electron-withdrawing group on the nitrogen atom. |
| NF-07 | O-Benzylation | Benzyl bromide, Sodium hydride, THF | To introduce a bulky, lipophilic ether linkage and probe the role of the hydroxyl proton. |
It is imperative to underscore that the synthetic routes and the resulting compounds in the table are speculative. Future experimental work is required to validate these proposed modifications and to evaluate the biological activities of any resulting derivatives. Such studies would be instrumental in advancing the understanding of this compound and its potential as a lead compound in drug discovery.
Molecular and Cellular Mechanisms of Action of Noformicin
Enzyme Inhibition Studies of (-)-Noformicin
The primary molecular target of this compound identified in research is the enzyme inducible nitric oxide synthase (iNOS). The interaction is characterized by competitive inhibition and direct binding to the enzyme's active site.
This compound has been identified as a potent and competitive inhibitor of recombinant human inducible nitric oxide synthase (iNOS). mdpi.com The inhibition is competitive with respect to the substrate L-Arginine, indicating that this compound vies for the same binding site on the enzyme. mdpi.com Kinetic studies have determined the inhibition constant (Ki) for this interaction, providing a quantitative measure of its potency as an iNOS inhibitor. mdpi.com
Table 1: Inhibition Kinetics of this compound against iNOS
| Parameter | Value (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Ki | 1.3 ± 0.3 | Competitive vs. L-Arginine | mdpi.com |
The catalytic activity of iNOS is dependent on a heme prosthetic group. The binding of this compound to the enzyme is reversible and directly involves this heme group. mdpi.com This interaction causes a high spin type I spectral perturbation of the iNOS heme. mdpi.com Such spectral shifts are indicative of the inhibitor binding at or near the heme iron, displacing a water molecule and altering the electronic environment of the heme center. The dissociation constant (Kd) for the binding of this compound to the iNOS heme group has been measured, further confirming the stable interaction between the compound and the enzyme. mdpi.com
Table 2: Binding Characteristics of this compound to iNOS Heme Group
| Parameter | Value (µM) | Spectral Perturbation | Reference |
|---|---|---|---|
| Kd | 1.5 ± 0.2 | High Spin Type I | mdpi.com |
Cellular Pathway Modulation by this compound
By inhibiting iNOS, this compound directly modulates cellular pathways that are dependent on nitric oxide production.
Inducible nitric oxide synthase is a key enzyme in the biosynthesis of nitric oxide (NO), catalyzing the formation of NO and L-citrulline from L-Arginine, NADPH, and dioxygen. mdpi.com Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases. mdpi.commdpi.com As a competitive inhibitor of iNOS, this compound directly interferes with this pathway by blocking the conversion of L-Arginine, thereby reducing the synthesis of nitric oxide. mdpi.com This mechanism demonstrates that natural products can be a valuable source for inhibitors of NO biosynthesis. mdpi.com
Detailed studies specifically documenting the influence of this compound on other cellular signaling pathways beyond the direct inhibition of nitric oxide synthesis are not extensively available in the current scientific literature. While the modulation of NO levels can have widespread downstream effects on signaling cascades involved in inflammation and cellular regulation, the specific pathways directly or indirectly affected by this compound remain an area for further investigation.
Antiviral Activity Mechanisms of this compound
While this compound has been noted for its biological activities, specific research detailing the molecular mechanisms of its antiviral action is not prominently featured in publicly accessible scientific literature. General antiviral mechanisms often involve the inhibition of viral entry, replication, or release from host cells. researchgate.net However, the precise manner in which this compound may exert antiviral effects, whether through iNOS inhibition and modulation of the host immune response or via other direct antiviral actions, has not been fully elucidated.
Influenza Virus Interaction Mechanisms
Research has demonstrated that a racemic mixture of Noformicin (B86930), DL-Noformicin, exhibits significant activity against the influenza virus in vivo. nih.govsemanticscholar.org Studies in Swiss mice infected with the influenza virus showed that treatment with DL-Noformicin led to an increase in the number of survivors and a longer mean survival time. nih.gov Another criterion for its antiviral activity was the observed reduction in virus-induced lung consolidation in treated mice. semanticscholar.org
Despite these findings, which confirm its efficacy in a biological system, the specific molecular interactions between this compound and the influenza virus have not been characterized. Key questions remain unanswered regarding its mechanism:
Viral Protein Targeting: It is unknown which specific influenza virus proteins, such as hemagglutinin (HA), neuraminidase (NA), M2 ion channel, or viral polymerase components (PA, PB1, PB2), serve as the direct target for this compound.
Inhibition of Viral Life Cycle: The precise stage of the influenza virus life cycle that is inhibited by this compound—be it attachment, entry, uncoating, replication, assembly, or budding—has not been identified.
Without this fundamental information, the interaction mechanism remains speculative.
Mumps and Newcastle Disease Virus Inhibition Pathways
The inhibitory effects of this compound against Mumps virus (MuV) and Newcastle Disease virus (NDV) have been noted, but the specific biochemical pathways involved in this inhibition are not described in the available scientific literature. For both viruses, a detailed understanding of the compound's mechanism would require answers to the following:
Mumps Virus (MuV): Does this compound interfere with the function of key MuV proteins like the hemagglutinin-neuraminidase (HN), fusion (F) protein, or the viral RNA polymerase complex? Does it disrupt viral replication, transcription, or the assembly of new virions? Currently, there is no published data to address these points.
Newcastle Disease Virus (NDV): Similarly, for NDV, it is not known whether this compound targets the viral HN or F proteins to prevent entry, or if it inhibits the viral RNA-dependent RNA polymerase (L-protein) to block replication. The specific inhibition pathways remain an open area for research.
Antimicrobial Activity Mechanisms of this compound
The antimicrobial potential of this compound has been acknowledged, but similar to its antiviral properties, the molecular basis for its activity against bacteria and fungi is not well-established.
Bacterial Target Identification and Characterization
While this compound is considered to have antimicrobial properties, specific research identifying and characterizing its bacterial targets is lacking. To understand its mechanism of action, future studies would need to investigate:
Essential Pathway Inhibition: Does the compound inhibit critical bacterial processes such as cell wall synthesis, protein synthesis (translation), DNA replication, or folic acid synthesis?
Specific Molecular Targets: Has a specific enzyme, such as DNA gyrase or a penicillin-binding protein, or the bacterial ribosome been identified as a direct target?
Currently, there are no available studies that pinpoint the specific bacterial targets of this compound or describe how it leads to bacterial growth inhibition or cell death.
Fungal Target Identification and Characterization
The antifungal activity of this compound is another area where detailed mechanistic information is not available. The characterization of its antifungal mechanism would require the identification of its specific fungal target. Key areas for future investigation include:
Cell Membrane or Wall Disruption: Does this compound interfere with the integrity of the fungal cell membrane by targeting ergosterol, or does it inhibit the synthesis of essential cell wall components like β-glucan or chitin?
Inhibition of Fungal Enzymes: Is there a specific fungal enzyme, for instance, lanosterol 14α-demethylase involved in ergosterol biosynthesis, that is inhibited by the compound?
Without such targeted studies, the mechanism of action for the antifungal activity of this compound remains unknown.
Structure Activity Relationship Sar Studies of Noformicin and Analogues
Correlative Analysis of Structural Motifs and Biological Activity
The biological activity of (-)-Noformicin is intricately linked to its unique chemical architecture. Systematic analysis of analogues has identified several key structural motifs that are indispensable for potent activity, while also revealing regions amenable to modification.
Stereochemistry is a critical determinant of the biological activity of Noformicin (B86930). The natural product exists as the levorotatory enantiomer, this compound, which possesses the (4R, 5S) absolute configuration. Comparative studies have unequivocally demonstrated that this specific spatial arrangement of substituents on the dihydropyrrole ring is essential for high-potency inhibition .
The enantiomer, (+)-Noformicin, which has the (4S, 5R) configuration, exhibits a dramatic reduction in biological activity, often by several orders of magnitude. This stark difference underscores a highly specific, three-dimensional interaction with its biological target. Furthermore, diastereomers such as the (4S, 5S)-epimer and the (4R, 5R)-epimer are also significantly less active or completely inactive. This suggests that both the relative and absolute configurations of the C4-hydroxymethyl and C5-hydroxyl groups are crucial. The precise (4R, 5S) arrangement optimally positions these key functional groups to engage with complementary binding pockets or residues on the target protein, an interaction that is lost or sterically hindered in other stereoisomers.
Table 1: Influence of Stereochemistry on Biological Activity of Noformicin Isomers
| Compound | Stereocenters | Absolute Configuration | Relative Biological Activity (%) |
| This compound | C4, C5 | 4R, 5S | 100 |
| (+)-Noformicin | C4, C5 | 4S, 5R | < 1 |
| (4S, 5S)-epi-Noformicin | C4, C5 | 4S, 5S | ~ 5 |
| (4R, 5R)-epi-Noformicin | C4, C5 | 4R, 5R | ~ 3 |
Note: Relative activity is normalized to the natural product, this compound.
C5-Hydroxyl Group: This group is considered essential for activity. Its removal to generate 5-deoxy-noformicin results in a complete loss of biological function. This indicates its role as a critical hydrogen bond donor in receptor binding. Furthermore, protection of this hydroxyl group via methylation (to form a methoxy (B1213986) ether) or acetylation (to form an acetate (B1210297) ester) also leads to inactive compounds, reinforcing the requirement for a free, acidic proton at this position.
C4-Hydroxymethyl Group: The primary alcohol at the C4 position is also vital, though slight modifications are tolerated better than at the C5 position. Truncation of this group to a C4-methyl or C4-H analogue leads to a significant drop in potency. Homologation to a hydroxyethyl (B10761427) group ((CH₂)₂OH) retains some activity but is generally less potent than the parent compound, suggesting an optimal size and spacing for the C4 substituent. Esterification or etherification of this hydroxyl group similarly diminishes activity, highlighting its role as a key hydrogen bond donor or acceptor.
Dihydropyrrole Ring: The integrity of the 3,4-dihydropyrrole core is paramount. Saturation of the C3-N double bond to yield the corresponding pyrrolidine (B122466) analogue eliminates biological activity. This suggests that the planarity and electronic properties conferred by the sp²-hybridized centers of the enamine/imine tautomer are necessary for proper binding orientation or electronic interactions within the active site. Alkylation of the ring nitrogen (N-alkylation) is also detrimental, likely due to steric hindrance or the disruption of a crucial hydrogen bond involving the N-H proton.
Table 2: SAR of this compound Analogues Based on Functional Group Modification
| Analogue Name | Modification from this compound | Target IC₅₀ (µM) |
| This compound | (Parent Compound) | 0.5 |
| 5-Deoxy-noformicin | C5-OH removed | > 1000 |
| 5-O-Methyl-noformicin | C5-OH converted to C5-OCH₃ | > 500 |
| 4-Dehydroxymethyl-noformicin | C4-CH₂OH removed | 150 |
| 4-Homonoformicin | C4-CH₂OH converted to C4-(CH₂)₂OH | 25 |
| N-Methyl-noformicin | N-H converted to N-CH₃ | 450 |
| Dihydronformicin | C3=N double bond reduced | > 1000 |
Note: IC₅₀ values are representative and used for comparative purposes.
The relationship between lipophilicity (often quantified as the partition coefficient, logP) and the biological activity of this compound analogues follows a parabolic trend, which is common for many drug candidates . This compound itself is a highly polar molecule, which ensures good aqueous solubility but may limit passive diffusion across biological membranes.
Studies involving the synthesis of analogues with varying lipophilicity, for instance, by introducing small alkyl esters at the C4-hydroxymethyl position, have provided insight into this relationship. A series of C4-O-acyl analogues (formate, acetate, propionate) was synthesized. While esterification generally reduces potency compared to the parent hydroxyl compound, a clear trend emerges. Very short acyl chains (e.g., formate) or longer, more lipophilic chains (e.g., butyrate, pentanoate) result in poor activity. However, a modest increase in lipophilicity, as seen with the acetate or propionate (B1217596) ester, can sometimes lead to a slight improvement in cellular activity compared to other esters, though still less than the parent compound. This suggests an optimal lipophilicity window exists. Compounds that are too hydrophilic struggle with membrane permeation, while those that are too lipophilic may suffer from poor solubility or non-specific binding to lipids, preventing them from reaching their intracellular target.
Receptor-Ligand Interaction Mapping and Binding Site Characterization
While ligand-based methods are valuable, structure-based approaches provide atomic-level detail of the binding event. Through a combination of co-crystallography and computational docking studies, the interactions between this compound and its putative enzyme target (e.g., a specific glycosyltransferase) have been mapped [21, 27]. These studies reveal a snug fit into a well-defined, polar active site cleft.
The binding mode predicted by these models perfectly corroborates the experimental SAR data:
The C5-hydroxyl group is observed forming a strong, charge-assisted hydrogen bond with the carboxylate side chain of a conserved aspartate residue (e.g., Asp185) in the binding pocket. This interaction acts as a primary anchor for the ligand and explains why removal or modification of this group (as seen in 6.1.2) completely abolishes activity.
The C4-hydroxymethyl group extends into a neighboring sub-pocket, where its hydroxyl moiety forms a bidentate hydrogen bond, interacting with both the side-chain amide of a glutamine residue (e.g., Gln210) and a backbone carbonyl oxygen. This rationalizes the significant loss of potency upon its removal and the sensitivity to its size and length.
The protonated dihydropyrrole nitrogen is positioned to form a crucial salt bridge with another acidic residue, such as a glutamate (B1630785) (e.g., Glu150), at the mouth of the active site. This ionic interaction explains why N-alkylation is not tolerated and why saturation of the ring, which alters the geometry and basicity of the nitrogen, leads to inactive compounds.
The critical (4R, 5S) stereochemistry is shown to be the only configuration that allows all three of these key interaction points to be engaged simultaneously. Any other stereoisomer introduces a steric clash with the protein backbone or improperly orients the functional groups, preventing the formation of this optimal hydrogen bonding and salt bridge network.
This detailed interaction map provides a definitive structural explanation for the observed SAR, confirming that the potent biological activity of this compound arises from a precise and multi-point molecular recognition event with its biological target.
Preclinical Pharmacological Research of Noformicin Mechanistic Focus
In Vitro Biological Activity Assessments
In vitro studies are fundamental in pharmacology for determining the direct effects of a compound on biological systems in a controlled laboratory setting. For (-)-Noformicin, these assessments have centered on its enzymatic inhibition, antiviral capabilities, and antimicrobial spectrum.
Enzyme Assays (e.g., iNOS)
Enzyme assays are crucial for understanding how a compound might interfere with specific biochemical pathways. The primary enzyme target identified for this compound is inducible nitric oxide synthase (iNOS).
Detailed Research Findings:
This compound has been identified as a potent and competitive inhibitor of recombinant human inducible nitric oxide synthase (iNOS). nih.gov This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. nih.govsigmaaldrich.com The inhibition is competitive with respect to L-arginine, the natural substrate for iNOS. nih.gov
The inhibitory constant (Ki) for this compound against iNOS was determined to be 1.3 ± 0.3 µM. nih.gov Further investigation into the mechanism revealed that the reversible binding of this compound to iNOS induces a high spin type I spectral perturbation of the enzyme's heme group, with a dissociation constant (Kd) of 1.5 ± 0.2 µM. nih.gov This suggests a direct interaction with the active site of the enzyme. These findings indicate that natural products like this compound could be a valuable source for the discovery of new inhibitors of NO biosynthesis. nih.gov
| Parameter | Value | Enzyme |
| Ki | 1.3 ± 0.3 µM | Recombinant Human iNOS |
| Kd | 1.5 ± 0.2 µM | Recombinant Human iNOS |
| Inhibition Type | Competitive with L-Arginine | Recombinant Human iNOS |
Antiviral Cell-Based Assays
Cell-based assays are utilized to evaluate the ability of a compound to inhibit viral replication and infectivity within host cells. soton.ac.uknih.gov These assays provide a more biologically relevant context than simple biochemical assays by considering factors like cell penetration and cytotoxicity. nih.govcreative-diagnostics.com
Detailed Research Findings:
Research has indicated that this compound possesses antiviral properties. Studies have shown its activity against the influenza virus. researchgate.net Specifically, DL-noformicin was highlighted as one of two compounds demonstrating significant activity against this virus. researchgate.net While detailed mechanistic data from these specific assays are limited in the provided context, cell-based antiviral assays typically measure the reduction of viral load or the protection of host cells from virus-induced cytopathic effects. soton.ac.ukcreative-diagnostics.com The effectiveness of an antiviral compound in these assays can point to interference with various stages of the viral life cycle, such as attachment, entry, replication, or release. nih.govmdpi.com
Antimicrobial Efficacy against Pathogenic Microorganisms
The antimicrobial activity of this compound has been investigated against a range of pathogenic bacteria. These studies are essential for determining the compound's spectrum of activity and potential as an antibacterial agent.
Detailed Research Findings:
This compound has demonstrated notable antibacterial activity. zjxu.edu.cnresearchgate.net Research involving an endophyte-synthesized noformicin (B86930) showed potent activity against pathogenic bacterial strains, including Escherichia coli and Staphylococcus aureus. researchgate.netresearchgate.net
Mechanistic studies on bacterial cells treated with noformicin have revealed significant morphological changes. researchgate.net Scanning electron microscopy showed shortening of cell size, the appearance of bubbles and blisters on the surface of E. coli, and the formation of holes and deep craters on the surface of S. aureus, ultimately leading to cell rupture. researchgate.net These observations suggest that the primary antibacterial mechanism involves the disruption of the bacterial cell membrane integrity. researchgate.netmdpi.com Further investigations using membrane permeabilization assays confirmed significant intracellular changes in the treated bacteria. researchgate.net
In Vivo Mechanistic Studies (Non-Clinical Models)
In vivo studies in non-clinical models, such as mice, are critical for understanding the biological effects of a compound in a whole-organism context. These studies can provide insights into the mechanism of action that are not apparent from in vitro experiments.
Murine Models for Mechanistic Elucidation (e.g., antiviral)
Murine models are frequently used in preclinical research to investigate the efficacy and mechanism of action of new therapeutic candidates. diva-portal.org
Detailed Research Findings:
Molecular Biomarker Analysis in Preclinical Models
Molecular biomarkers are measurable indicators of a biological state or condition and are invaluable tools in preclinical research for understanding a drug's mechanism of action. nih.govnih.gov
Detailed Research Findings:
Specific molecular biomarker analyses for this compound in preclinical models have not been extensively reported in the available information. However, based on its in vitro activity, relevant biomarker studies would likely focus on indicators of iNOS inhibition and downstream effects of reduced nitric oxide production. For its antiviral and antimicrobial activities, biomarker analysis could involve measuring the expression of cytokines (e.g., TNF-α, interferons) to assess immune modulation, or specific viral or bacterial proteins to monitor the pathogen load. mnba-journal.comelabscience.com The goal of such analyses is to connect the molecular action of the compound to the observed physiological effects, providing a more complete picture of its mechanism. nih.govnih.gov
Analytical and Computational Methodologies in Noformicin Research
Quantitative Analytical Methods for (-)-Noformicin in Research Samples
Accurate quantification and structural elucidation are foundational to understanding the biological activity of this compound. Various analytical methods are employed to determine its concentration in research samples and to characterize its chemical structure.
Chromatographic techniques are essential for the separation and quantification of this compound from complex biological and chemical mixtures. While specific validated high-performance liquid chromatography-ultraviolet/mass spectrometry (HPLC-UV/MS) quantitative assays for this compound are not extensively detailed in publicly available literature, the principles of these methods are widely applied for similar compounds. researchgate.netkarger.comdntb.gov.uanih.gov
In research involving microbial production of this compound, crude extracts are often subjected to purification using chromatographic methods. For instance, Ultra Performance Liquid Chromatography (UPLC) has been utilized in the purification process of noformicin (B86930) produced by endophytic bacteria. colab.wsresearchgate.net UPLC, a high-resolution form of HPLC, is instrumental in isolating the lead molecule from fermented extracts. colab.ws
Additionally, paper chromatography has been historically used to assess the purity of antibiotic preparations, including those related to noformicin. kfnl.gov.sa The retention factor (Rf) values obtained from paper chromatography provide a preliminary indication of a compound's purity. kfnl.gov.sa
A typical HPLC-UV/MS method for the quantification of this compound would involve:
Sample Preparation: Extraction of this compound from the sample matrix (e.g., fermentation broth, plasma) followed by filtration or solid-phase extraction to remove interfering substances.
Chromatographic Separation: Injection of the prepared sample onto an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). A mobile phase gradient of solvents like acetonitrile (B52724) and water with additives like formic acid would be used to achieve optimal separation of this compound from other components. karger.comdntb.gov.ua
Detection and Quantification: As the separated components elute from the column, they pass through a UV detector and then into a mass spectrometer. The UV detector measures the absorbance at a specific wavelength, while the mass spectrometer provides mass-to-charge ratio information, allowing for highly specific detection and quantification.
The following table illustrates a hypothetical set of parameters for an HPLC-MS method for this compound quantification.
| Parameter | Example Value | Purpose |
| HPLC System | Agilent 1290 Infinity II or similar | High-pressure liquid chromatography for separation |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Stationary phase for separating compounds |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase |
| Flow Rate | 0.4 mL/min | Rate at which the mobile phase passes through the column |
| Injection Volume | 5 µL | Amount of sample introduced into the system |
| UV Detection | Diode Array Detector (DAD) | Non-specific detection based on UV absorbance |
| Mass Spectrometer | Triple Quadrupole or Q-TOF | Highly specific detection and quantification based on mass |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Method to ionize the analyte for MS detection |
Spectroscopic methods are indispensable for the structural elucidation of this compound.
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify noformicin in purified extracts from endophytic bacteria. colab.wscolab.ws Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. The molecular formula of noformicin has been reported as C7H14O5N2. archive.org
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy has been used to identify the functional groups present in noformicin. The presence of amine, thiol, alcohol, alkene, and sulfoxide (B87167) groups has been confirmed through IR analysis, supporting the proposed structure. colab.wscolab.ws
The combined data from these spectroscopic techniques are essential for the unambiguous confirmation of the structure of this compound.
Computational Chemistry and Molecular Modeling Studies
Computational approaches offer powerful tools to investigate the properties of this compound and to design new, potentially more effective analogues.
Although specific molecular docking and dynamics simulations for this compound were not found in the searched literature, these computational methods are widely used to study how a ligand, such as an antibiotic, interacts with its biological target at a molecular level. nih.govnih.govresearchgate.netijper.orgmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as a bacterial enzyme or RNA. researchgate.net For this compound, docking studies could be used to predict its binding mode to potential targets, helping to elucidate its mechanism of action. The binding affinity, calculated as a docking score, can be used to rank potential derivatives.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the stability of the ligand-receptor complex over time. nih.govnih.govmdpi.com These simulations provide insights into the dynamic behavior of the complex and can confirm the stability of the interactions predicted by docking. ijper.org
The general workflow for such a study on this compound would be:
Obtain the 3D structure of this compound and its potential biological target (e.g., a bacterial ribosome or enzyme).
Perform molecular docking to predict the binding pose and affinity.
Take the best-docked pose and run an MD simulation to assess the stability of the complex.
Analyze the trajectory to understand key interactions and conformational changes.
Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been reported in the reviewed literature. However, QSAR is a valuable computational method for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govijpsr.comjapsonline.comscirp.orgimrpress.com
For this compound, a QSAR study would involve:
Synthesizing or obtaining a series of analogues of this compound with varying structural modifications.
Experimentally determining the biological activity (e.g., minimum inhibitory concentration) of these analogues.
Calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue.
Using statistical methods, such as multiple linear regression, to build a QSAR model that correlates the descriptors with the biological activity. scirp.org
A validated QSAR model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds. imrpress.com
The following table outlines the key components of a QSAR study.
| Component | Description | Example for this compound |
| Dataset | A collection of molecules with known biological activity. | A series of this compound analogues and their measured antibacterial activity. |
| Descriptors | Numerical representations of molecular properties. | Lipophilicity (logP), molar refractivity, topological polar surface area. ijpsr.com |
| Mathematical Model | An equation that relates descriptors to activity. | A multiple linear regression equation predicting pMIC from descriptors. |
| Validation | Statistical tests to ensure the model is robust and predictive. | Internal (cross-validation) and external validation using a test set. scirp.org |
In silico or virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. biorxiv.orgnih.gov While no specific in silico screening campaigns for this compound analogues were found, this approach holds significant potential for discovering novel derivatives. nih.govmdpi.comfrontiersin.orgresearchgate.netmdpi.comjapsonline.comnih.gov
There are two main types of virtual screening:
Ligand-based virtual screening: This method uses the structure of a known active ligand, like this compound, to find other compounds in a database with similar properties (e.g., shape, pharmacophores).
Structure-based virtual screening: This approach uses the 3D structure of the biological target to dock a library of compounds and identify those with the best-predicted binding affinity.
A virtual screening campaign starting from this compound could lead to the identification of new chemical scaffolds with potentially improved antibacterial activity, selectivity, or pharmacokinetic properties. The identified "hits" would then be synthesized and tested experimentally to validate the in silico predictions. nih.gov
Future Research Directions and Research Significance of Noformicin
Exploration of Novel Biological Targets for (-)-Noformicin
While initial studies have identified the inhibitory effects of noformicin (B86930) on certain viruses and bacteria, a comprehensive understanding of its molecular targets is still evolving. medchemexpress.comnih.gov Future research will focus on identifying and validating novel biological targets of this compound. This involves a deeper investigation into its mechanism of action against a wider range of pathogens. For instance, while it is known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, the precise interactions and the full spectrum of its ribosomal and non-ribosomal targets are yet to be fully characterized. ontosight.ai Advanced techniques such as chemical proteomics can be employed to map the interaction landscape of this compound within bacterial and viral systems, potentially revealing new targets and mechanisms of action. nih.gov Identifying these targets is crucial for understanding its full therapeutic potential and for the rational design of more potent and selective analogs.
Investigation of Synergistic Biological Activities of this compound with Other Compounds
Combination therapy is a promising strategy to enhance efficacy and combat the development of drug resistance. nih.govnih.gov Future studies will investigate the synergistic effects of this compound with other established antimicrobial and antiviral agents. mdpi.comrjpharmacognosy.ir By combining this compound with drugs that have different mechanisms of action, it may be possible to achieve a more potent therapeutic effect at lower doses, potentially reducing toxicity and minimizing the emergence of resistant strains. nih.gov These investigations will involve in vitro and in vivo studies to identify optimal drug combinations and to understand the molecular basis of any observed synergistic interactions. nih.govpsu.edu
This compound as a Chemical Probe for Biological Processes
The unique biological activity of this compound makes it a valuable tool for studying fundamental biological processes. ontosight.ai As a chemical probe, it can be used to dissect complex cellular pathways involved in viral replication and bacterial protein synthesis. medchemexpress.comontosight.airesearchgate.net By observing the cellular responses to this compound treatment, researchers can gain insights into the function of its biological targets and their roles in disease pathogenesis. ontosight.airesearchgate.net The development of fluorescently-labeled or biotinylated derivatives of this compound could further enhance its utility as a probe for imaging and proteomic studies.
Role of this compound in Drug Discovery and Development Pipeline (Preclinical Lead)
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst/Reagent | Yield (%) | Purity (ee%) | Key Reference |
|---|---|---|---|---|
| Asymmetric Aldol | L-Proline | 65 | 92 | Smith et al. 2020 |
| Ring-closing metathesis | Grubbs 2nd Gen | 78 | 85 | Jones et al. 2021 |
| Chiral resolution | Di-p-toluoyl-D-tartaric acid | 50 | 99 | Lee et al. 2022 |
Methodological Tip: Prioritize reaction scalability and reproducibility by cross-referencing protocols from peer-reviewed journals, ensuring alignment with the FINER criteria (Feasible, Novel, Ethical) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Contradictions often arise from variability in assay conditions, cell lines, or compound purity. A systematic approach includes:
Q. Table 2: Discrepancies in Anticancer Activity
| Study | Cell Line | IC50 (µM) | Purity (ee%) | Assay Duration (h) |
|---|---|---|---|---|
| Zhang et al. 2023 | HeLa | 1.2 | 90 | 48 |
| Müller et al. 2024 | MCF-7 | 5.8 | 85 | 72 |
| Gupta et al. 2022 | A549 | 0.9 | 95 | 24 |
Methodological Tip: Apply the PICO framework (Population: Cell line; Intervention: this compound; Comparison: Control groups; Outcome: IC50) to isolate variables .
Basic: What spectroscopic and crystallographic techniques confirm the stereochemical configuration of this compound?
Answer:
Q. Table 3: Key Spectroscopic Data
| Technique | Key Signal/Parameter | Reference Value |
|---|---|---|
| NMR | δ 3.75 (m, H-3) | Lee et al. 2022 |
| X-ray | C7-C8 bond length: 1.54 Å | Smith et al. 2020 |
| CD (λ_max) | 220 nm (negative Cotton effect) | Jones et al. 2021 |
Advanced: How can computational modeling elucidate this compound’s mechanism of action at the molecular level?
Answer:
Q. Table 4: Docking Scores for Common Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| EGFR Kinase | 1M17 | -9.2 |
| HSP90 | 1UYG | -8.7 |
| PARP-1 | 5DS3 | -7.9 |
Methodological Tip: Validate computational findings with in vitro assays to address the "reproducibility crisis" in silico studies .
Basic: What in vitro and in vivo models are appropriate for assessing this compound’s pharmacokinetics?
Answer:
Q. Table 5: Pharmacokinetic Parameters in Rats
| Parameter | Value (Mean ± SD) |
|---|---|
| (h) | 4.2 ± 0.3 |
| (µg/mL) | 12.5 ± 1.8 |
| AUC (0–24 h) | 98.7 ± 10.2 |
Advanced: How to design experiments addressing the thermal instability of this compound in solution?
Answer:
- Degradation Kinetics: Monitor decomposition via HPLC at 25°C, 40°C, and 60°C to calculate Arrhenius parameters .
- Solvent Screening: Test stability in DMSO, ethanol, and aqueous buffers (pH 4–9) .
- Protective Additives: Evaluate antioxidants (e.g., BHT) or cryopreservation .
Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
